
ent-Kaurene
Overview
Description
NKS-01 is a small molecule drug that acts as an aromatase inhibitor. It was initially developed by Snow Brand Milk Products Co., Ltd. and is primarily used in the treatment of hormone-dependent cancers, such as breast cancer . The molecular formula of NKS-01 is C19H24O4 .
Preparation Methods
NKS-01 can be synthesized through several methods :
Selective Microbial Hydroxylation: This method involves the selective microbial hydroxylation of 4-androstene-3,17-dione with Acremonium strictum NN-106 to produce 14alpha-hydroxy-4-androstene-3,17-dione.
Oxidation of 3beta,14alpha-dihydroxy-5-androsten-17-one: This compound is oxidized using Jones’ reagent in acetone or potassium dichromate in acetic acid.
Microbial Hydroxylation with Myrothecium: The microbial hydroxylation of 4-androstene-3,17-dione by Myrothecium sp.
Chemical Reactions Analysis
Scientific Research Applications
Biosynthesis and Plant Growth Regulation
Ent-Kaurene plays a crucial role in the biosynthesis of gibberellins (GAs), which are essential for various plant growth processes. It is synthesized from geranylgeranyl diphosphate through the action of specific enzymes: ent-copalyl diphosphate synthase (ent-CPS) and this compound synthase (KS) . The manipulation of these biosynthetic pathways can enhance plant growth and yield.
Case Study: Transgenic Plants
Research has demonstrated that transgenic Arabidopsis plants overexpressing this compound synthase from Gibberella fujikuroi exhibited restored GA-deficient phenotypes, indicating that this compound can be effectively utilized to enhance gibberellin production in plants . This application has potential implications for agricultural practices, particularly in improving crop resilience and productivity.
Agricultural Applications
This compound is utilized in sustainable agricultural practices due to its role in promoting plant growth. Recent studies have shown that crude extracts containing this compound can significantly enhance seed germination and root elongation in crops like tomatoes when used in conjunction with fungal biorefineries .
Table: Effects of this compound on Plant Growth Parameters
Parameter | Control Group | This compound Treated Group |
---|---|---|
Seed Germination Rate | 60% | 85% |
Root Length (cm) | 5.0 | 7.5 |
This table illustrates the positive impact of this compound on key growth parameters, underscoring its potential as a natural growth promoter.
Pharmacological Potential
This compound and its derivatives have been identified as possessing various biological activities, including antifungal, antibacterial, antitumor, and anti-inflammatory properties . These bioactive compounds are primarily isolated from plants within the Annonaceae family.
Case Study: Anti-Inflammatory Activity
Ent-kaur-16-en-19-oic acid has been shown to attenuate inflammatory processes by activating the Nrf2 transcription factor and inhibiting pathways related to cytokine production . Such findings highlight the therapeutic potential of this compound derivatives in treating inflammatory diseases.
Biochemical Research
This compound is also significant in biochemical research as it serves as a model compound for studying diterpene biosynthesis. The structural diversity of ent-kauranes resulting from various modifications makes them an interesting subject for research into metabolic pathways and enzyme functions .
Table: Biological Activities of this compound Derivatives
Compound | Activity Type | Reference |
---|---|---|
Ent-kaur-16-en-19-oic acid | Anti-inflammatory | |
Ent-16-en-19-oic acid | Antitumor | |
Ent-kaurenoic acid | Antifungal |
This table summarizes the diverse biological activities associated with this compound derivatives, emphasizing their potential applications in pharmaceuticals.
Mechanism of Action
NKS-01 exerts its effects by inhibiting the enzyme aromatase, which is responsible for the conversion of androgens to estrogens . By inhibiting aromatase, NKS-01 reduces the levels of estrogen in the body, which is beneficial in the treatment of hormone-dependent cancers such as breast cancer . The inhibition of aromatase leads to decreased cell proliferation and increased apoptosis in estrogen-dependent tumors .
Comparison with Similar Compounds
NKS-01 is unique among aromatase inhibitors due to its specific structure and mechanism of action . Similar compounds include :
Aminoglutethimide: Another aromatase inhibitor used in the treatment of hormone-dependent cancers.
4-Hydroxyandrostenedione: A steroidal aromatase inhibitor used in the treatment of breast cancer.
Letrozole: A non-steroidal aromatase inhibitor used in the treatment of breast cancer.
NKS-01 stands out due to its specific synthetic routes and the unique microbial hydroxylation steps involved in its preparation .
Biological Activity
Introduction
Ent-kaurene is a tetracyclic diterpene that serves as a precursor in the biosynthesis of gibberellins (GAs), a class of plant hormones essential for various growth and developmental processes. This compound has garnered attention not only for its role in plant biology but also for its potential therapeutic applications, particularly in cancer treatment and other biological activities. This article synthesizes research findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Biosynthesis and Metabolism
This compound is synthesized from geranylgeranyl diphosphate (GGDP) through the action of two key enzymes: ent-copalyl diphosphate synthase (CPS) and this compound synthase (KS). These enzymes catalyze the cyclization of GGDP to produce this compound, which is subsequently converted into bioactive gibberellins through oxidation reactions facilitated by cytochrome P450 monooxygenases .
Table 1: Key Enzymes in this compound Biosynthesis
Enzyme | Function | Source |
---|---|---|
CPS | Converts GGDP to ent-copalyl diphosphate | Plants, fungi |
KS | Converts ent-copalyl diphosphate to this compound | Plants, fungi |
P450 | Oxidizes this compound to gibberellins | Plants |
Antitumor Properties
Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study evaluated several natural derivatives of this compound and found that compound 13 showed the strongest activity with IC50 values around 2.5 μM in HT29 (colon cancer), HepG2 (hepatocellular carcinoma), and B16-F10 (murine melanoma) cell lines . The mechanism appears to involve selective induction of apoptosis rather than necrosis, suggesting a targeted therapeutic approach.
The antitumor activity of this compound derivatives may be attributed to their ability to induce cell cycle arrest and apoptosis. In specific studies, it was noted that these compounds could initiate G2/M-phase arrest followed by apoptotic pathways at higher concentrations. This dual mechanism indicates the potential for using this compound derivatives in targeted cancer therapies .
Case Study: JDA-202
JDA-202, a natural this compound diterpenoid isolated from Isodon rubescens, was investigated for its anticancer efficacy against esophageal cancer. The study revealed that JDA-202 upregulated peroxiredoxin I (Prx I) in cancer tissues and inhibited its activity, leading to increased reactive oxygen species (ROS) accumulation and subsequent apoptosis in cancer cells. Importantly, JDA-202 demonstrated significant tumor growth inhibition without causing noticeable toxicity in vivo .
Other Biological Activities
Beyond antitumor effects, this compound has been associated with various biological functions, including:
- Antifungal Activity : Compounds derived from this compound have shown effectiveness against fungal pathogens, which could be beneficial in agricultural applications .
- Anti-inflammatory Effects : Some studies suggest that this compound derivatives may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .
Properties
CAS No. |
562-28-7 |
---|---|
Molecular Formula |
C20H32 |
Molecular Weight |
272.5 g/mol |
IUPAC Name |
(1R,4S,9S,10S,13S)-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane |
InChI |
InChI=1S/C20H32/c1-14-12-20-11-8-16-18(2,3)9-5-10-19(16,4)17(20)7-6-15(14)13-20/h15-17H,1,5-13H2,2-4H3/t15-,16-,17+,19-,20-/m0/s1 |
InChI Key |
ONVABDHFQKWOSV-GCLMUHHRSA-N |
SMILES |
CC1(CCCC2(C1CCC34C2CCC(C3)C(=C)C4)C)C |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC[C@@]34[C@@H]2CC[C@@H](C3)C(=C)C4)(C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC34C2CCC(C3)C(=C)C4)C)C |
melting_point |
50°C |
physical_description |
Solid |
Synonyms |
(-)-Kaur-16-ene; (±)-Kaura-16-ene; ent-16-Kaurene; ent-Kaurene |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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